2-Thia-7-azaspiro[4.4]nonane
Description
2-Thia-7-azaspiro[4.4]nonane (CAS: 293740-63-3) is a spirocyclic compound characterized by a sulfur atom (thia) and a nitrogen atom (aza) within its bicyclic framework. Its structure consists of two fused rings (a 4-membered and a 4-membered ring) sharing a single sp³-hybridized carbon atom.
The hydrochloride salt form (CAS: 2172098-44-9) is commercially available through suppliers like Henan Yifa Chemical and ECHEMI, indicating its relevance in pharmaceutical or materials research . Its synthesis typically involves multi-step heterocyclization and oxidation processes, though detailed protocols are proprietary .
Properties
Molecular Formula |
C7H13NS |
|---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-thia-7-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NS/c1-3-8-5-7(1)2-4-9-6-7/h8H,1-6H2 |
InChI Key |
OCRHRSROOZDUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-7-azaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiazolidine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of 2-Thia-7-azaspiro[4.4]nonane may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Thia-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-Thia-7-azaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Thia-7-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Heteroatom Variations in Spiro[4.4]nonane Systems
The electronic and steric properties of spirocyclic compounds are heavily influenced by heteroatom composition. Below is a comparative analysis:
Key Observations :
- Sulfur vs. Oxygen: The sulfone group in 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide increases electrophilicity compared to the oxygen-containing analog, making it more reactive in nucleophilic substitutions .
- Nitrogen Content : Diazaspiro and tetraazaspiro derivatives exhibit higher basicity and hydrogen-bonding capacity, favoring applications in coordination chemistry or as kinase inhibitors .
- Substituent Effects: Ethyl or benzyl groups (e.g., 2-Benzyl-2-azaspiro[4.4]nonan-9-one) introduce steric bulk, altering conformational flexibility and binding affinity .
Ring Size and Conformational Flexibility
Spiro[4.4]nonane derivatives are compared with spiro[3.5]nonane and spiro[4.5]decane systems:
Structural Insights :
- Spiro[4.4]nonane: The twin-chair conformation (evidenced by X-ray data in related compounds) minimizes steric strain, favoring thermodynamic stability .
- Spiro[3.5]nonane: Smaller rings induce torsional strain, enhancing reactivity for further functionalization .
Biological Activity
2-Thia-7-azaspiro[4.4]nonane is a spirocyclic compound that incorporates both sulfur and nitrogen atoms within its molecular structure. This unique configuration contributes to its potential biological activities, making it an area of interest in medicinal chemistry and pharmacology. The compound's molecular formula is with a molecular weight of approximately 179.71 g/mol .
The compound features a spiro-connected ring system, which enhances its interaction capabilities with various biological targets, including enzymes and receptors. This interaction may modulate their activity, leading to significant biological effects .
Research indicates that 2-Thia-7-azaspiro[4.4]nonane may exert its biological effects through specific binding to molecular targets. The spirocyclic structure allows for unique interactions that can influence biochemical pathways, potentially leading to antimicrobial and anticancer activities .
Antimicrobial Activity
Preliminary studies suggest that 2-Thia-7-azaspiro[4.4]nonane exhibits antimicrobial properties. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific enzymes critical for bacterial survival.
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, possibly through apoptosis induction or cell cycle arrest . Further research is needed to elucidate the specific pathways involved.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Enzyme modulation | Binding to active sites |
Case Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of spirocyclic compounds, including 2-Thia-7-azaspiro[4.4]nonane, showed promising results against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, revealing that certain derivatives exhibited significant antimicrobial activity compared to controls.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of 2-Thia-7-azaspiro[4.4]nonane derivatives in human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting that these compounds could serve as lead candidates for further development in cancer therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
